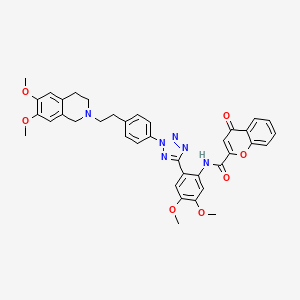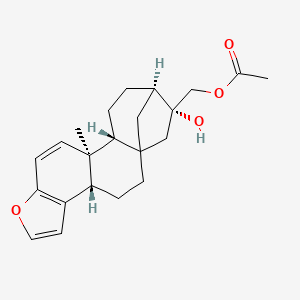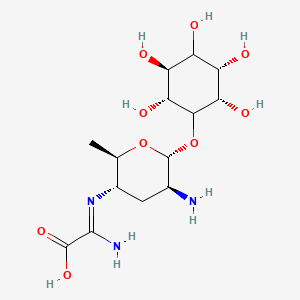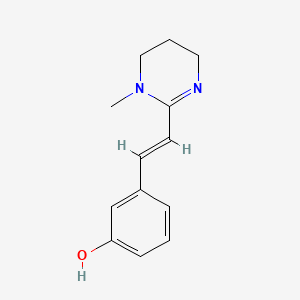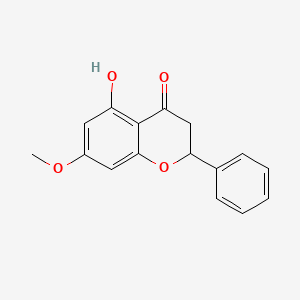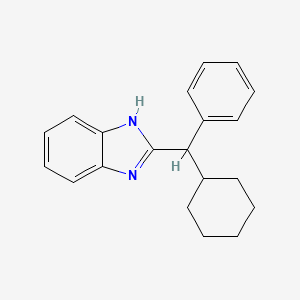
1H-Benzimidazole, 2-(cyclohexylphenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole, 2-(cyclohexylphenylmethyl)- is a heterocyclic organic compound that has gained significant attention in scientific research due to its diverse applications. It is a white crystalline powder that is insoluble in water but soluble in organic solvents.
Applications De Recherche Scientifique
Antibacterial and Antitumor Activities
1H-Benzimidazole derivatives have been studied for their potential in treating microbial infections and inhibiting tumor growth. The synthesis of new benzimidazole derivatives has shown promising antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli. Additionally, these compounds exhibited cytotoxic effects against human liver cancer cell lines, suggesting their potential in cancer treatment (Khalifa et al., 2018).
Antimycobacterial Activity
Novel 1H-benzimidazole derivatives have shown significant activity against Mycobacterium tuberculosis and Mycobacterium bovis, with some compounds displaying selective toxicity towards these bacteria over non-malignant eukaryotic cells. This indicates their potential as new anti-tubercular agents (Gobis et al., 2015).
DNA Topoisomerase I Inhibition
Certain 1H-benzimidazole derivatives have been identified as inhibitors of mammalian type I DNA topoisomerases. This activity is crucial for DNA replication and transcription, suggesting the potential of these compounds in developing new therapeutic agents (Alpan et al., 2007).
Antiprotozoal and Antiparasitic Effects
2-(trifluoromethyl)-1H-benzimidazole derivatives have demonstrated nanomolar activities against protozoan parasites and in vitro and in vivo efficacy against Trichinella spiralis, a parasitic nematode. This suggests their potential as antiparasitic agents (Hernández‐Luis et al., 2010).
Antifungal Properties
Benzimidazole derivatives have shown efficacy against various fungal pathogens, including Candida and Aspergillus species, indicating their potential in antifungal drug development (Khabnadideh et al., 2012).
Synthesis and Antimicrobial Investigation
Benzimidazole derivatives serve as key structures in a range of biologically active compounds. Their synthesis and antimicrobial investigation have led to the identification of compounds with promising antibacterial potential, opening avenues for future drug development (Aderohunmu et al., 2017).
Anticancer Applications
Several 1H-benzimidazole derivatives have been synthesized and evaluated for their potential as anticancer agents. Some of these compounds have shown cytotoxicity against human neoplastic cell lines, indicating their potential in cancer therapy (Romero-Castro et al., 2011).
Propriétés
Numéro CAS |
862898-23-5 |
|---|---|
Nom du produit |
1H-Benzimidazole, 2-(cyclohexylphenylmethyl)- |
Formule moléculaire |
C20H22N2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
2-[cyclohexyl(phenyl)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C20H22N2/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)20-21-17-13-7-8-14-18(17)22-20/h1,3-4,7-10,13-14,16,19H,2,5-6,11-12H2,(H,21,22) |
Clé InChI |
QIUUASDUULWILV-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
SMILES canonique |
C1CCC(CC1)C(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
Synonymes |
S-27847; 2-(Cyclohexylphenylmethyl)-1H-benzimidazole |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



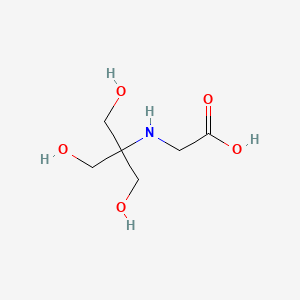

![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol](/img/structure/B1662996.png)

![5-(3-Phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1662999.png)
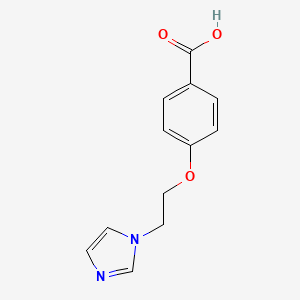
![[(5S)-5-amino-5-carboxypentyl]azanium;(2S)-2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663001.png)

